Methyl 2-(3-bromophenylthio)propionate is an organic compound characterized by its unique structure, which includes a methyl ester functional group and a bromophenylthio moiety. The compound has the molecular formula and a molecular weight of approximately 303.19 g/mol. It typically appears as a clear liquid with a specific gravity of around 1.4 g/cm³ and a boiling point estimated at 268.6 °C . The compound is notable for its potential applications in organic synthesis and medicinal chemistry.
These reactions are fundamental in organic synthesis, allowing for the modification of the compound into various derivatives with potentially different biological activities.
Methyl 2-(3-bromophenylthio)propionate can be synthesized through several methods:
Each method has its advantages regarding yield, purity, and reaction conditions.
Methyl 2-(3-bromophenylthio)propionate has potential applications in:
Several compounds share structural similarities with Methyl 2-(3-bromophenylthio)propionate, each exhibiting unique properties:
The uniqueness of Methyl 2-(3-bromophenylthio)propionate lies in its thioether linkage combined with a brominated aromatic ring, potentially influencing its reactivity and biological activity compared to these similar compounds.
Methyl 2-(3-bromophenylthio)propionate (IUPAC name: methyl 2-[(3-bromophenyl)sulfanyl]propanoate) has the molecular formula C₁₀H₁₁BrO₂S and a molecular weight of 283.16 g/mol. Its structure consists of a propionate backbone esterified with a methyl group at the carboxylate position and a 3-bromophenylthio moiety at the α-carbon (Figure 1). The bromine atom at the meta-position of the phenyl ring enhances electrophilic reactivity, while the thioether linkage contributes to nucleophilic substitution potential.
Structural Analysis
Organosulfur compounds like Methyl 2-(3-bromophenylthio)propionate emerged as critical intermediates following the discovery of thioether-directed coupling reactions in the 1980s. Early work by Evans et al. demonstrated that thioethers facilitate ortho-lithiation, enabling regioselective functionalization of aromatic systems. The introduction of bromine at the meta-position in this compound reflects advancements in halogen-directed cross-coupling methodologies, particularly Suzuki-Miyaura reactions, which gained prominence in the 2000s.
This compound’s dual functionality—a reactive bromoarene and a thioether—makes it valuable for:
X-ray crystallographic analysis provides definitive structural information about crystalline compounds through the determination of precise atomic positions, bond lengths, bond angles, and crystal packing arrangements. For Methyl 2-(3-bromophenylthio)propionate, crystallographic studies would reveal the three-dimensional molecular architecture in the solid state. The compound would likely crystallize in a monoclinic or triclinic crystal system, as observed for similar sulfur-containing organic esters [1] [2].
The molecular geometry would show characteristic features of both the aromatic bromophenyl ring and the aliphatic propionate ester chain. The carbon-sulfur bond length connecting the aromatic ring to the propionate backbone would typically measure approximately 1.80-1.83 Å, consistent with single carbon-sulfur bonds in aryl sulfides [3]. The carbon-bromine bond distance in the meta position of the phenyl ring would be expected around 1.90-1.95 Å, typical for aromatic carbon-halogen bonds [4].
The crystal packing would be influenced by intermolecular interactions including van der Waals forces, possible weak hydrogen bonding involving the ester carbonyl oxygen, and potential halogen bonding interactions from the bromine atom. The bromophenyl rings might exhibit π-π stacking interactions or edge-to-face aromatic interactions, contributing to the overall crystal stability [5]. The ester group would likely adopt a planar conformation due to conjugation between the carbonyl and the adjacent carbon atoms [6].
Unit cell parameters would depend on the specific crystal system, but typical dimensions for similar compounds range from 5-15 Å for each axis. The space group would be determined by the molecular symmetry and packing arrangement, with common space groups for organic molecules including P21/c, P-1, or C2/c [7].
¹H NMR spectroscopic analysis of Methyl 2-(3-bromophenylthio)propionate would reveal distinct chemical shift patterns characteristic of the molecular structure. The aromatic protons would appear in the 7.0-7.5 ppm region, with the meta-brominated benzene ring showing three distinct aromatic signals due to the asymmetric substitution pattern [8] [9]. The proton adjacent to the bromine atom (ortho position) would appear furthest downfield due to the electron-withdrawing effect of the halogen.
The methine proton alpha to both the sulfur atom and the ester carbonyl would resonate around 3.5-4.0 ppm as a quartet, showing coupling to the adjacent methyl group [10] [11]. The methyl group attached to the alpha carbon would appear as a doublet at approximately 1.4-1.6 ppm with a coupling constant of 6-7 Hz characteristic of vicinal coupling to the methine proton [12].
The ester methyl group would produce a singlet at approximately 3.7-3.8 ppm, typical for methyl esters of aliphatic carboxylic acids [13]. This signal would be well-separated from other methyl resonances due to the deshielding effect of the adjacent electronegative oxygen atom.
¹³C NMR analysis would provide complementary structural information with the carbonyl carbon appearing around 170-175 ppm, characteristic of ester carbonyls [14] [15]. The aromatic carbons would span the 120-140 ppm region, with the carbon bearing the bromine substituent appearing at the higher end of this range due to the heavy atom effect. The carbon directly attached to sulfur would show a characteristic downfield shift to approximately 130-135 ppm [16].
The aliphatic carbons would appear in the expected regions: the alpha carbon (attached to sulfur) around 45-50 ppm, the methyl carbon attached to this center around 18-22 ppm, and the ester methyl carbon at approximately 52-53 ppm [17].
Two-dimensional NMR experiments would provide crucial connectivity information for structural confirmation and stereochemical analysis [18] [19]. Homonuclear correlation spectroscopy (COSY) would establish proton-proton coupling patterns, clearly showing the correlation between the methine proton and the adjacent methyl group, as well as the coupling patterns within the aromatic ring system [20].
Heteronuclear single quantum coherence (HSQC) spectroscopy would provide direct carbon-proton connectivity information, confirming the assignment of each carbon signal to its corresponding proton [21]. This technique would be particularly valuable for distinguishing between the different methyl groups and aromatic carbons.
Heteronuclear multiple bond correlation (HMBC) experiments would reveal long-range carbon-proton correlations across two and three bonds, providing critical information about the molecular connectivity [22]. Key correlations would include interactions between the aromatic protons and the quaternary aromatic carbons, as well as correlations from the alpha methine proton to the carbonyl carbon and aromatic carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about spatial proximities between protons, particularly useful for confirming the stereochemistry around the alpha carbon and understanding the preferred conformation in solution [23]. The through-space interactions between aromatic protons and aliphatic protons would help establish the relative orientation of different molecular segments.
Infrared spectroscopy of Methyl 2-(3-bromophenylthio)propionate would reveal characteristic vibrational modes providing structural information about functional groups and molecular conformations [24] [25]. The carbonyl stretch would appear as a strong absorption around 1735-1750 cm⁻¹, typical for aliphatic ester carbonyls. This frequency would be influenced by the electron-withdrawing effects of the adjacent sulfur atom and the overall molecular environment [26].
The aromatic carbon-carbon stretching vibrations would manifest as multiple bands in the 1600-1450 cm⁻¹ region, characteristic of substituted benzene rings [27] [28]. The carbon-bromine stretching mode would appear around 1070-1020 cm⁻¹, while carbon-sulfur stretching vibrations would be observed in the 650-750 cm⁻¹ range [29].
Characteristic carbon-hydrogen stretching vibrations would appear in the 2850-3100 cm⁻¹ region, with aromatic carbon-hydrogen stretches at higher frequencies (3000-3100 cm⁻¹) and aliphatic carbon-hydrogen stretches at lower frequencies (2850-3000 cm⁻¹) [30]. The ester carbon-oxygen stretching modes would contribute to absorptions in the 1000-1300 cm⁻¹ region.
Raman spectroscopy would provide complementary vibrational information, particularly valuable for symmetrical vibrations that might be weak or absent in the infrared spectrum [31] [32]. The carbon-carbon stretching modes of the aromatic ring would be more prominent in the Raman spectrum, appearing around 1600, 1580, and 1500 cm⁻¹. The carbon-sulfur bond would also show enhanced Raman activity compared to infrared absorption.
Density Functional Theory calculations would provide theoretical predictions of vibrational frequencies and mode assignments to support experimental spectroscopic interpretations [33] [34]. Using standard functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or 6-311G(d,p)), the optimized molecular geometry would serve as the starting point for frequency calculations [35].
The calculated frequencies would require scaling factors (typically 0.96-0.98 for B3LYP) to account for anharmonicity and systematic errors in the computational method [36]. Normal mode analysis would provide detailed descriptions of atomic motions for each vibrational mode, enabling precise assignment of experimental bands.
Computational predictions would be particularly valuable for distinguishing between overlapping vibrational modes and for assigning weak or complex spectral features [37]. The calculations would also predict infrared intensities and Raman activities, helping to explain the relative intensities observed in experimental spectra.
The computed vibrational analysis would include all 72 normal modes for this molecule (3N-6 for a non-linear molecule with 26 atoms), ranging from low-frequency torsional modes around 50-200 cm⁻¹ to high-frequency carbon-hydrogen stretching modes above 3000 cm⁻¹ [38]. This comprehensive analysis would provide a complete vibrational fingerprint for the compound.
Mass spectrometric analysis of Methyl 2-(3-bromophenylthio)propionate would reveal characteristic fragmentation patterns providing structural information and molecular weight confirmation [39] [40]. Under electron ionization conditions, the molecular ion would appear at m/z 290/292 showing the characteristic bromine isotope pattern with a 1:1 ratio reflecting the presence of one bromine atom [41].
Primary fragmentation would likely involve alpha-cleavage adjacent to the sulfur atom, producing fragments corresponding to the bromophenylthio cation (m/z 188/190) and the methylpropanoate radical [42]. The ester group would undergo McLafferty rearrangement, generating a characteristic rearrangement ion at m/z 88 corresponding to the rearranged ester fragment [43] [44].
Loss of the methoxy group (31 mass units) would produce a significant fragment at m/z 259/261, while loss of the entire ester side chain would generate fragments around m/z 215/217 [45]. The bromophenyl cation would appear at m/z 157/159, formed by loss of the sulfur-containing side chain.
Secondary fragmentation would include loss of carbon monoxide from acylium ions, loss of methyl radicals from various positions, and potential ring fragmentation of the brominated aromatic system [46] [47]. The base peak would likely correspond to one of the more stable aromatic cations or the McLafferty rearrangement product, depending on the specific ionization conditions.